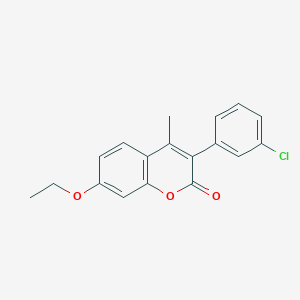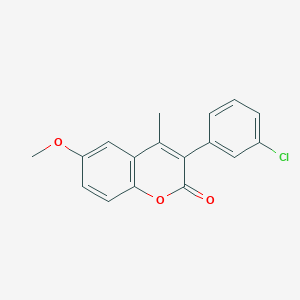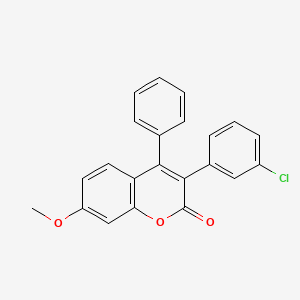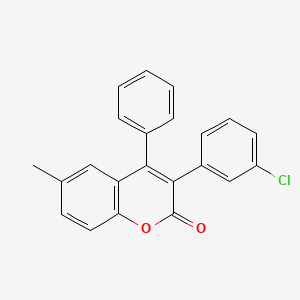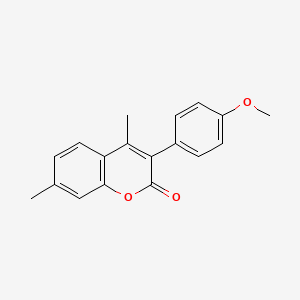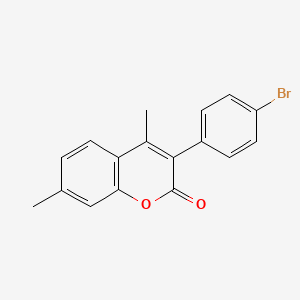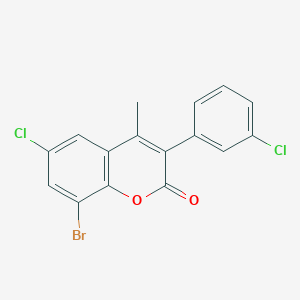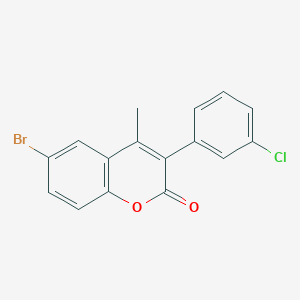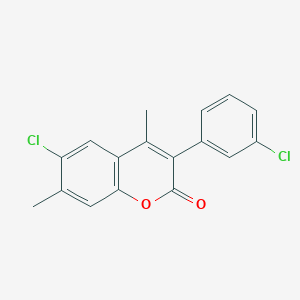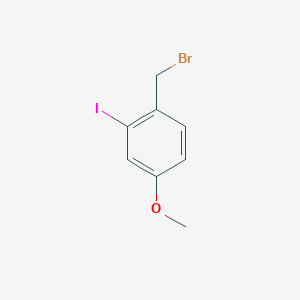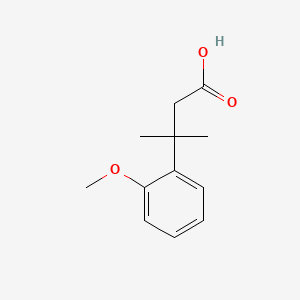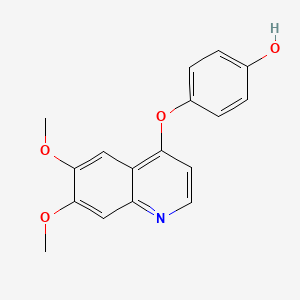
4-(6,7-Dimethoxyquinolin-4-yloxy)phenol
描述
4-(6,7-Dimethoxyquinolin-4-yloxy)phenol is an organic compound with the molecular formula C17H15NO4 and a molecular weight of 297.31 g/mol . It is characterized by the presence of a quinoline ring substituted with methoxy groups at positions 6 and 7, and a phenol group linked through an ether bond at position 4 of the quinoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol typically involves the following steps :
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Methoxylation: The quinoline core is then methoxylated at positions 6 and 7 using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid.
Etherification: The final step involves the etherification of the methoxylated quinoline with phenol. This can be achieved by reacting the methoxylated quinoline with phenol in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
4-(6,7-Dimethoxyquinolin-4-yloxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
科学研究应用
4-(6,7-Dimethoxyquinolin-4-yloxy)phenol has several scientific research applications :
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Materials Science: It is used in the synthesis of organic semiconductors and light-emitting materials for electronic devices.
Biological Research: It is used as a probe to study enzyme activity and protein interactions.
Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol involves its interaction with specific molecular targets and pathways . In medicinal chemistry, it acts as an inhibitor of certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can exert anti-cancer and anti-inflammatory effects. Additionally, its quinoline core allows it to intercalate into DNA, thereby disrupting DNA replication and transcription processes.
相似化合物的比较
4-(6,7-Dimethoxyquinolin-4-yloxy)phenol can be compared with other similar compounds, such as :
4-(6,7-Dimethoxyquinolin-4-yloxy)aniline: This compound has an aniline group instead of a phenol group, which alters its chemical reactivity and biological activity.
4-(6,7-Dimethoxyquinolin-4-yloxy)benzoic acid: This compound has a carboxylic acid group instead of a phenol group, which affects its solubility and interaction with biological targets.
4-(6,7-Dimethoxyquinolin-4-yloxy)benzaldehyde:
The uniqueness of this compound lies in its combination of a quinoline core with methoxy and phenol groups, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
4-(6,7-dimethoxyquinolin-4-yl)oxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-20-16-9-13-14(10-17(16)21-2)18-8-7-15(13)22-12-5-3-11(19)4-6-12/h3-10,19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVCSEHIAWISPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


